molecular formula C19H16N4S B12152447 3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine

3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine

Cat. No.: B12152447
M. Wt: 332.4 g/mol
InChI Key: XTNSUIXMUFGCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a naphthylmethylthio group and a phenyl group attached to the triazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Naphthylmethylthio Group: This step involves the nucleophilic substitution of a suitable naphthylmethyl halide with a thiol group on the triazole ring.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a halogenated triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the naphthylmethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Functionalized triazole derivatives.

Scientific Research Applications

3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzylthio)-5-phenyl-1,2,4-triazole-4-ylamine
  • 3-(Phenylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine
  • 3-(Naphthylmethylthio)-5-methyl-1,2,4-triazole-4-ylamine

Uniqueness

3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine stands out due to the presence of both a naphthylmethylthio group and a phenyl group, which confer unique electronic and steric properties. These features can enhance its reactivity and specificity in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H16N4S

Molecular Weight

332.4 g/mol

IUPAC Name

3-(naphthalen-1-ylmethylsulfanyl)-5-phenyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H16N4S/c20-23-18(15-8-2-1-3-9-15)21-22-19(23)24-13-16-11-6-10-14-7-4-5-12-17(14)16/h1-12H,13,20H2

InChI Key

XTNSUIXMUFGCEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.